

biochemical properties of (+)-SHIN1

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Compound of Interest

Compound Name: (+)-SHIN1
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An In-depth Technical Guide on the Biochemical Properties of **(+)-SHIN1**

Introduction

(+)-SHIN1, also known as RZ-2994, is a potent, small-molecule inhibitor of human serine hydroxymethyltransferase 1 and 2 (SHMT1/2)[\[1\]](#)[\[2\]](#)[\[3\]](#). SHMT is a critical enzyme in one-carbon (1C) metabolism, a complex network of metabolic pathways essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (glycine, serine, and methionine), and for maintaining redox balance[\[4\]](#)[\[5\]](#). Due to the high demand for these building blocks in rapidly proliferating cells, SHMT, particularly the mitochondrial isoform SHMT2, is often upregulated in cancer, making it a promising target for cancer therapy[\[4\]](#)[\[6\]](#)[\[7\]](#). This guide provides a comprehensive overview of the biochemical properties of **(+)-SHIN1**, its mechanism of action, and the experimental protocols used for its characterization.

Mechanism of Action

(+)-SHIN1 exerts its biological effects by inhibiting the enzymatic activity of both cytosolic SHMT1 and mitochondrial SHMT2. The SHMT enzyme catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH₂-THF)[\[5\]](#)[\[6\]](#). This reaction is a primary source of one-carbon units for the folate cycle[\[4\]](#).

By inhibiting SHMT1 and SHMT2, **(+)-SHIN1** disrupts the production of 5,10-methylene-THF, leading to a depletion of the one-carbon pool. This has several downstream consequences:

- Inhibition of Purine and Thymidylate Synthesis: One-carbon units are essential for the de novo synthesis of purines and the conversion of dUMP to dTMP (thymidylate synthesis).

Inhibition of SHMT leads to a reduction in nucleotide triphosphates, which hinders DNA replication and repair, ultimately leading to cell cycle arrest and inhibition of cell growth[2][4][8].

- Glycine Depletion: The SHMT-catalyzed reaction is a major source of intracellular glycine. In certain cancer cell lines, such as diffuse large B-cell lymphoma (DLBCL), which have defective glycine import, the inhibition of glycine synthesis by **(+)-SHIN1** becomes a critical metabolic vulnerability[4].
- Induction of Apoptosis: In some cancer cell lines, treatment with **(+)-SHIN1** has been shown to induce reactive oxygen species (ROS)-dependent apoptosis through the intrinsic signaling pathway[9].

The inactive enantiomer, **(-)-SHIN1**, shows no significant inhibitory effect on SHMT or cell growth, highlighting the stereospecificity of the interaction[4]. The effects of **(+)-SHIN1** on cell growth can often be rescued by the addition of formate, which can replenish the one-carbon pool, provided that glycine is available in the media[4].

Quantitative Data

The inhibitory potency of **(+)-SHIN1** has been characterized in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition of Human SHMT1 and SHMT2 by **(+)-SHIN1**

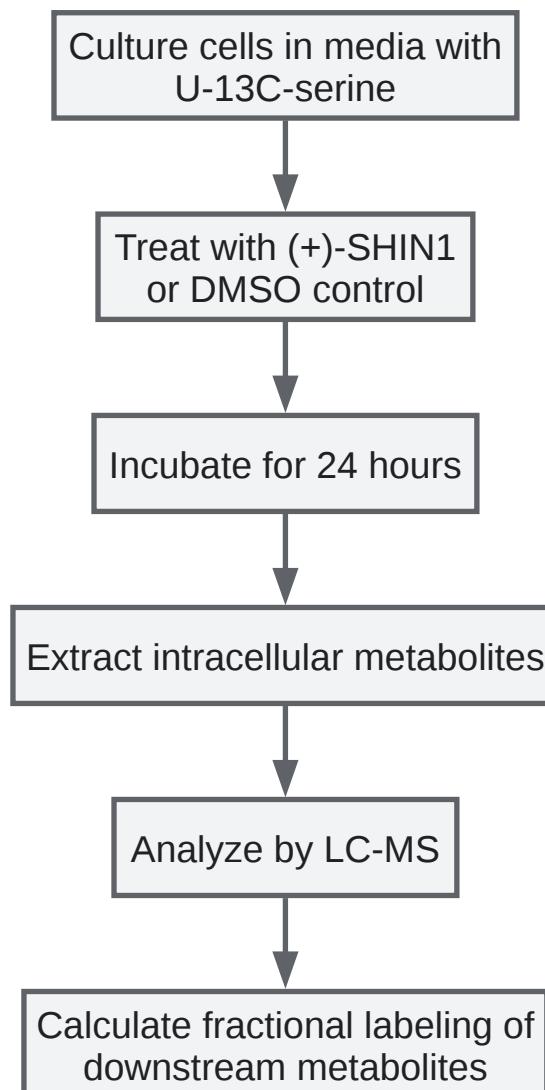
Target	IC50 (nM)
SHMT1	5[1][2][3]
SHMT2	13[1][2][3]

Table 2: Cellular Growth Inhibition by **(+)-SHIN1**

Cell Line	IC50 (nM)	Notes
HCT-116 (human colon cancer)	870[3][4]	Wild-type
HCT-116 (SHMT2 deletion)	< 50[4]	Demonstrates potent inhibition of cytosolic SHMT1
8988T (human pancreatic cancer)	< 100[4]	Relies on SHMT1 for one-carbon units
BIU-87 (bladder cancer)	Not specified	Inhibits proliferation, migration, and invasion[8]

Signaling and Metabolic Pathways

(+)-SHIN1 targets a central node in one-carbon metabolism. The following diagram illustrates the pathway and the point of inhibition.



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